

Application Notes and Protocol: BAL-30072

Minimum Inhibitory Concentration (MIC) Testing

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Compound of Interest

Compound Name: BAL-30072

Cat. No.: B605906

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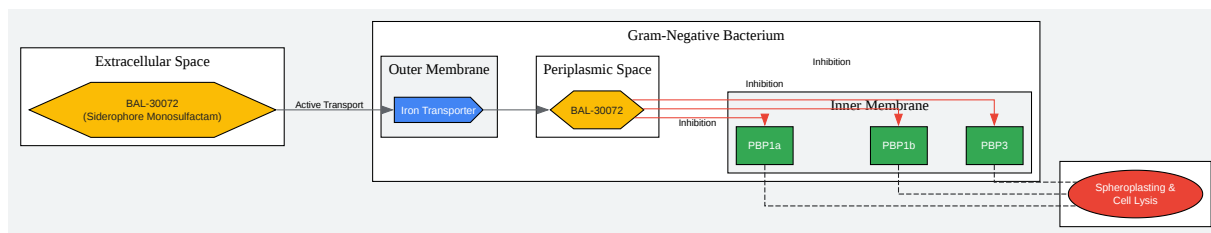
For Researchers, Scientists, and Drug Development Professionals

Abstract

BAL-30072 is a novel siderophore monosulfactam antibiotic demonstrating potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacilli.[1][2] Its unique structure, which includes a dihydroxypyridone siderophore moiety, facilitates its entry into bacterial cells by exploiting iron-uptake systems.[3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **BAL-30072** against aerobic bacteria, based on the widely accepted Clinical and Laboratory Standards Institute (CLSI) guidelines. It also summarizes its in vitro activity and mechanism of action.

Mechanism of Action

BAL-30072 is a monocyclic β -lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Unlike other monobactams like aztreonam which primarily target Penicillin-Binding Protein 3 (PBP3), **BAL-30072** has a high affinity for PBP3 as well as the bifunctional PBP1a and PBP1b. This multi-target inhibition leads to rapid cell spheroplasting and subsequent lysis, rather than the filament formation typically observed with PBP3 inhibitors. The presence of a siderophore allows **BAL-30072** to bypass some common resistance mechanisms, such as porin mutations, by utilizing the bacterium's own iron transport systems to gain entry across the outer membrane.



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Caption: Mechanism of **BAL-30072** entry and action in Gram-negative bacteria.

Summary of In Vitro Activity

BAL-30072 has demonstrated potent in vitro activity against a variety of multidrug-resistant Gram-negative pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates tested.

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Comments
Acinetobacter baumannii (MDR)	4	4	Potent activity against multidrug-resistant isolates.
Pseudomonas aeruginosa (MDR)	-	8	Active against many carbapenem-resistant strains.
P. aeruginosa (Contemporary)	0.25	1	Highly active against contemporary clinical isolates.
KPC-possessing K. pneumoniae	4	>64	Activity varies among isolates with KPC carbapenemases.
Enterobacteriaceae (Carbapenem-Resistant)	-	-	Active against 70% of carbapenem-resistant strains tested, including those with metallo-β-lactamases.

Protocol: BAL-30072 MIC Testing by Broth Microdilution

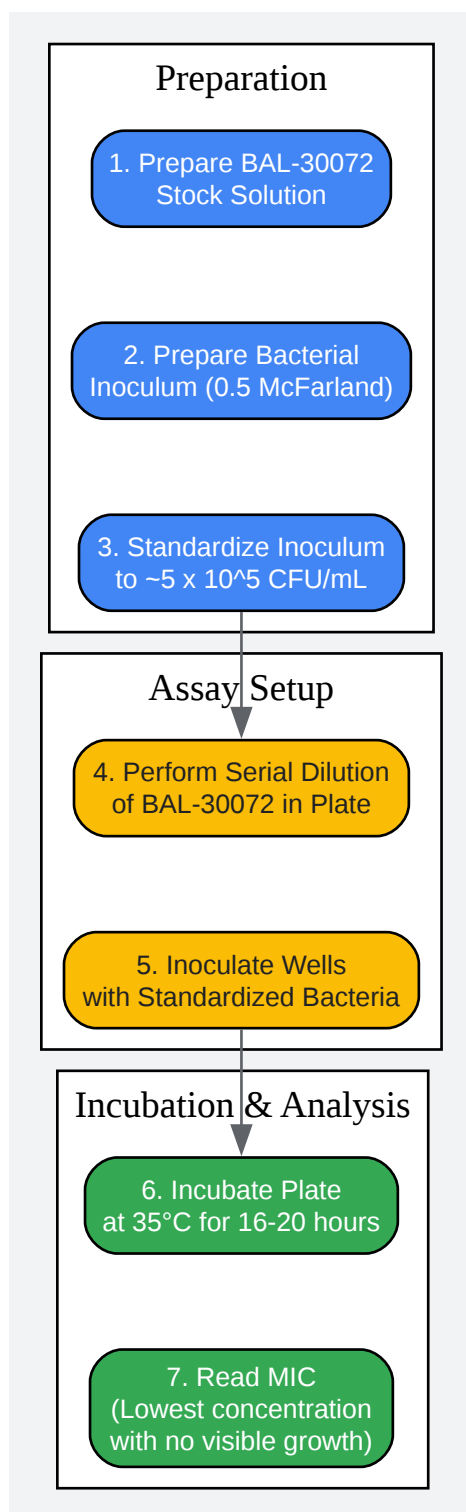
This protocol is based on the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".

Materials

- **BAL-30072** analytical powder
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well U-bottom microtiter plates
- Bacterial isolates for testing (e.g., *P. aeruginosa*, *A. baumannii*, *E. coli*)

- Quality control (QC) strain (e.g., *P. aeruginosa* ATCC 27853)
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)
- Spectrophotometer or McFarland turbidity standards (0.5 standard)
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Pipettes and sterile tips

Experimental Workflow



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Caption: Workflow for the broth microdilution MIC testing protocol.

Detailed Methodology

3.1. Preparation of **BAL-30072** Stock Solution

- Prepare a stock solution of **BAL-30072** at a concentration of 1280 µg/mL (or as required) in a suitable sterile solvent (e.g., sterile distilled water or buffered solution).
- Ensure the powder is completely dissolved. The stock solution can be stored in aliquots at -70°C.

3.2. Inoculum Preparation

- From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
- Vortex thoroughly to create a smooth suspension.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.

3.3. Standardization of Inoculum

- Within 15 minutes of preparation, dilute the adjusted bacterial suspension. A 1:100 dilution in CAMHB is typical to achieve a concentration of $\sim 1 \times 10^6$ CFU/mL.
- Further dilute this suspension to achieve the final desired inoculum concentration of approximately 5×10^5 CFU/mL in the final well volume. This is usually achieved by adding 50 µL of the 1×10^6 CFU/mL suspension to 50 µL of drug-containing broth in the microtiter plate.

3.4. Microtiter Plate Preparation and Inoculation

- Dispense 50 µL of CAMHB into wells 1 through 12 of a 96-well microtiter plate row.
- Add 50 µL of the **BAL-30072** stock solution to well 1, resulting in a total volume of 100 µL.
- Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

- Well 11 serves as the growth control (no drug), and well 12 can serve as a sterility control (no bacteria).
- Inoculate wells 1 through 11 with 50 μL of the standardized bacterial inoculum ($\sim 1 \times 10^6$ CFU/mL). The final volume in each well will be 100 μL with a final bacterial concentration of $\sim 5 \times 10^5$ CFU/mL.

3.5. Incubation

- Cover the microtiter plates or place them in a plastic bag to prevent evaporation.
- Incubate the plates in ambient air at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours.

3.6. Interpretation of Results

- Following incubation, examine the wells for visible bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of **BAL-30072** that completely inhibits visible growth of the organism.
- The growth control well (well 11) must show distinct turbidity.
- The sterility control well (well 12) should remain clear.
- Compare the results for the QC strain with the established acceptable ranges to ensure the validity of the test run.

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